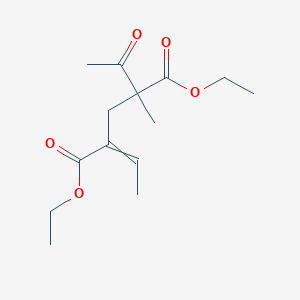
Carbamodithioic acid, cyclohexylmethyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium cyclohexylmethyldiothiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are widely recognized for their diverse applications, particularly in agriculture as fungicides, and in various industrial processes. Sodium cyclohexylmethyldiothiocarbamate is known for its strong metal-binding properties, making it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclohexylmethyldiothiocarbamate typically involves the reaction of cyclohexylmethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{Cyclohexylmethylamine} + \text{Carbon disulfide} + \text{Sodium hydroxide} \rightarrow \text{Sodium cyclohexylmethyldiothiocarbamate} + \text{Water} ]
Industrial Production Methods: Industrial production of sodium cyclohexylmethyldiothiocarbamate often employs a continuous process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps to isolate the desired product. The use of solvent-free conditions and catalysts can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Sodium cyclohexylmethyldiothiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Corresponding substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
Sodium cyclohexylmethyldiothiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized as a vulcanization accelerator in rubber production, a flotation agent in mineral processing, and a stabilizer in polymer production
Mecanismo De Acción
The mechanism of action of sodium cyclohexylmethyldiothiocarbamate involves its strong metal-binding capacity. It forms stable complexes with transition metals, inhibiting the activity of metal-dependent enzymes. This inhibition occurs through the coordination of the sulfur atoms in the dithiocarbamate group with the metal ions, thereby blocking the active sites of the enzymes .
Comparación Con Compuestos Similares
- Sodium dimethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
Comparison: Sodium cyclohexylmethyldiothiocarbamate is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties compared to other dithiocarbamates. This uniqueness can influence its reactivity, stability, and binding affinity with metal ions, making it suitable for specific applications where other dithiocarbamates may not be as effective .
Propiedades
Número CAS |
77100-49-3 |
|---|---|
Fórmula molecular |
C8H15NNaS2+ |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
sodium;cyclohexyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C8H15NS2.Na/c1-9(8(10)11)7-5-3-2-4-6-7;/h7H,2-6H2,1H3,(H,10,11);/q;+1 |
Clave InChI |
XDUJLWKIAVPQDH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C(=S)S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


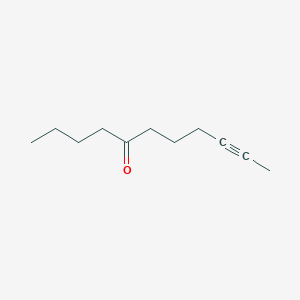
![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
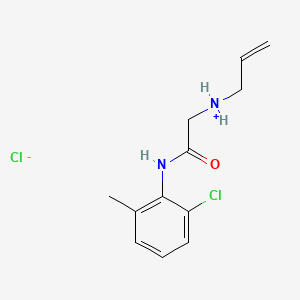
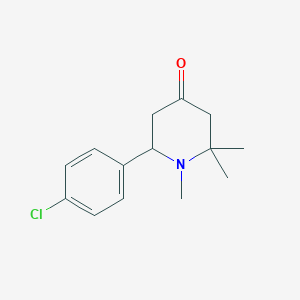
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
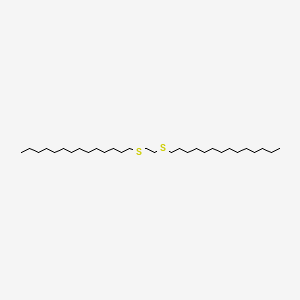

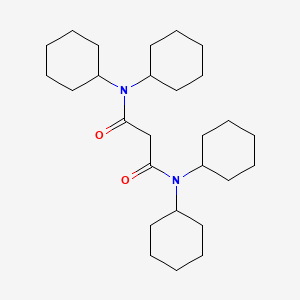
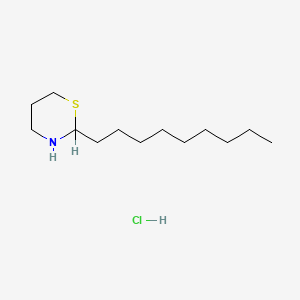

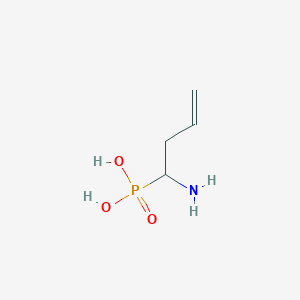

![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
